Cas no 2172474-60-9 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid)

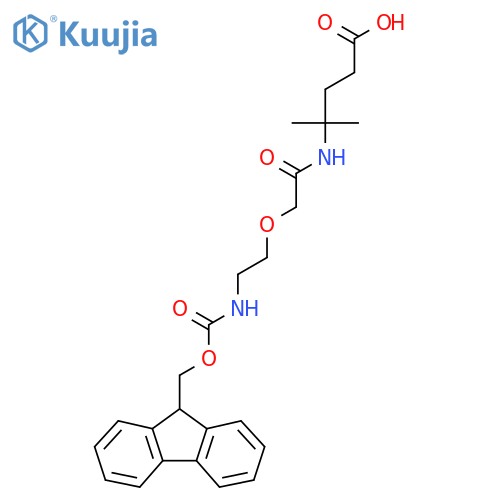

2172474-60-9 structure

商品名:4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid

- EN300-1504432

- 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid

- 2172474-60-9

-

- インチ: 1S/C25H30N2O6/c1-25(2,12-11-23(29)30)27-22(28)16-32-14-13-26-24(31)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21H,11-16H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)

- InChIKey: LMLGEYSDCAAXDT-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCOCC(NC(C)(C)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 454.21038668g/mol

- どういたいしつりょう: 454.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 12

- 複雑さ: 660

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1504432-250mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |

2172474-60-9 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1504432-50mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |

2172474-60-9 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1504432-10000mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |

2172474-60-9 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1504432-5000mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |

2172474-60-9 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1504432-100mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |

2172474-60-9 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1504432-1.0g |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |

2172474-60-9 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1504432-500mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |

2172474-60-9 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1504432-1000mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |

2172474-60-9 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1504432-2500mg |

4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-4-methylpentanoic acid |

2172474-60-9 | 2500mg |

$6602.0 | 2023-09-27 |

4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

2172474-60-9 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-4-methylpentanoic acid) 関連製品

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量